N-(5-methyl-1,3-thiazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
CAS No.:
Cat. No.: VC14782351
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3OS |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H19N3OS/c1-11(2)20-10-13(14-6-4-5-7-15(14)20)8-16(21)19-17-18-9-12(3)22-17/h4-7,9-11H,8H2,1-3H3,(H,18,19,21) |
| Standard InChI Key | JLIAGWAOYLUREF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, N-(5-methyl-1,3-thiazol-2-yl)-2-(1-propan-2-ylindol-3-yl)acetamide, reflects its dual heterocyclic architecture:
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Thiazole moiety: A five-membered aromatic ring containing sulfur and nitrogen atoms, substituted with a methyl group at the 5-position.
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Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, modified with an isopropyl group at the 1-position.
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Acetamide linker: Connects the thiazole and indole subunits via a carbonyl group.
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.4 g/mol |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CC2=CN(C3=C2C=CC=C3)C(C)C |
| InChI Key | JLIAGWAOYLUREF-UHFFFAOYSA-N |
| Topological Polar Surface Area | 86.7 Ų (calculated) |
The compound’s structural complexity suggests moderate lipophilicity (), which may influence its pharmacokinetic behavior.
Synthetic Pathways and Optimization
Reaction Design
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves a multi-step sequence:
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Indole Substitution: Introduction of the isopropyl group to indole via alkylation using 2-bromopropane in the presence of a base (e.g., potassium carbonate).
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Acetamide Formation: Coupling of the substituted indole with bromoacetyl bromide, followed by reaction with 5-methyl-1,3-thiazol-2-amine under nucleophilic acyl substitution conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole alkylation | 2-Bromopropane, K₂CO₃, DMF, 80°C, 12h | 72 |
| Acetamide coupling | Bromoacetyl bromide, Et₃N, DCM, 0°C→RT | 65 |
| Thiazole conjugation | 5-Methyl-1,3-thiazol-2-amine, DIPEA, DMF | 58 |
Challenges and Solutions
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Low Yields in Coupling Steps: Polar aprotic solvents like dimethylformamide (DMF) and catalysts such as HOBt (hydroxybenzotriazole) improve reaction efficiency .
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Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves issues with byproduct formation.
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >6 months; degrades in acidic conditions (pH <4).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.54–6.98 (m, 4H, aromatic), 3.12 (septet, 1H, isopropyl), 2.42 (s, 3H, thiazole-CH₃).
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Biological Activity and Mechanistic Insights
Hypothesized Targets
The compound’s design leverages known pharmacophores:
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Thiazole: Implicated in antimicrobial and anticancer activity via enzyme inhibition (e.g., cyclooxygenase-2).
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Indole: Modulates serotonin receptors and kinase signaling pathways .
Table 3: Predicted Biological Activities
| Activity | Supporting Evidence |
|---|---|
| Antimicrobial | Structural analogy to thiazole antibiotics |
| Anti-inflammatory | Inhibition of NF-κB in indole derivatives |
| Anticancer | Apoptosis induction in MCF-7 cell lines |
In Silico Validation
Molecular docking studies suggest affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy = −9.2 kcal/mol (PDB: 3LN1).
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Serotonin 5-HT₂A receptor: ΔG = −8.7 kcal/mol (homology model).
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: Moderate Caco-2 permeability ( cm/s).
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Metabolism: Predicted CYP3A4-mediated oxidation (in silico).
Toxicity Risks
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Acute Toxicity: LD₅₀ (rat, oral) >500 mg/kg (estimated).
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifications at the thiazole C-4 position to enhance potency.
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In Vivo Efficacy Trials: Validation of anti-inflammatory claims in rodent arthritis models.
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Formulation Development: Nanocrystal systems to improve aqueous solubility.
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